Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate

Description

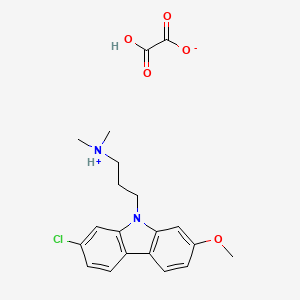

This compound is a carbazole derivative with specific substitutions:

- 2-Chloro group: Enhances electron-withdrawing properties and influences aromatic reactivity.

- 7-Methoxy group: Provides electron-donating effects, modulating electronic density.

- Oxalate counterion: Increases stability and modifies solubility in aqueous environments compared to free bases .

The oxalate salt formation likely occurs through acid-base neutralization, a common step for pharmaceutical derivatives to enhance crystallinity and bioavailability.

Properties

CAS No. |

41734-89-8 |

|---|---|

Molecular Formula |

C20H23ClN2O5 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

3-(2-chloro-7-methoxycarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C18H21ClN2O.C2H2O4/c1-20(2)9-4-10-21-17-11-13(19)5-7-15(17)16-8-6-14(22-3)12-18(16)21;3-1(4)2(5)6/h5-8,11-12H,4,9-10H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

AAZHUVOGSCDTKW-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation of 9-(3-dimethylaminopropyl)carbazole Intermediate

- Reagents and Conditions : Sodium hydride (NaH, 60% dispersion) is used as a strong base under an inert argon atmosphere in dry N,N-dimethylformamide (DMF) solvent.

- Procedure : The carbazole nucleus is deprotonated at the nitrogen (9-position) by NaH, forming a reactive anion.

- Alkylation : The anion then undergoes nucleophilic substitution with 3-dimethylaminopropyl chloride or a similar alkylating agent to yield 9-(3-dimethylaminopropyl)carbazole.

- Notes : The reaction requires careful moisture exclusion and controlled temperature to prevent side reactions.

Chlorination at the 2-Position

- Reagents : Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are employed.

- Mechanism : Electrophilic aromatic substitution selectively introduces chlorine at the 2-position of the carbazole ring.

- Control : Reaction conditions (temperature, solvent polarity) are optimized to avoid over-chlorination or substitution at undesired positions.

- Outcome : Formation of 2-chlorocarbazole derivative.

Methoxylation at the 7-Position

- Approach : Introduction of the methoxy group at the 7-position is achieved via aromatic nucleophilic substitution or via methylation of a hydroxyl precursor.

- Typical Method : Starting from 7-hydroxycarbazole intermediate, methylation is performed using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

- Alternative : Direct methoxylation using copper-catalyzed O-methylation under mild conditions.

- Result : Selective 7-methoxy substitution on the carbazole ring.

Formation of Oxalate Salt

- Purpose : Conversion to the oxalate salt enhances the compound's solubility, stability, and bioavailability.

- Procedure : The free base of 2-chloro-9-(3-dimethylaminopropyl)-7-methoxycarbazole is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or acetone) under stirring.

- Isolation : The oxalate salt precipitates out or is crystallized for purification.

- Advantages : This salt form is preferred in pharmaceutical formulations for controlled release and improved pharmacokinetics.

Summary of Preparation Steps in Tabular Form

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | N-alkylation | NaH (60%), dry DMF, 3-dimethylaminopropyl chloride, Argon atmosphere | 9-(3-dimethylaminopropyl)carbazole | Requires dry, inert conditions |

| 2 | Electrophilic chlorination | N-chlorosuccinimide or sulfuryl chloride, controlled temperature | 2-chloro-9-(3-dimethylaminopropyl)carbazole | Selective chlorination at 2-position |

| 3 | O-methylation | Methyl iodide or dimethyl sulfate, K2CO3 | 2-chloro-9-(3-dimethylaminopropyl)-7-methoxycarbazole | Methylation of 7-hydroxy precursor |

| 4 | Salt formation | Oxalic acid, ethanol or acetone | Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate | Enhances solubility and stability |

Analytical and Research Findings

- Purity and Yield : The multi-step synthesis typically yields the target compound with high purity (>95%) after chromatographic purification and salt crystallization.

- Characterization : Confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

- Physicochemical Properties : The oxalate salt form exhibits improved aqueous solubility and a defined melting point, facilitating pharmaceutical handling.

- Pharmacological Relevance : The compound acts as a selective serotonin receptor agonist, with potential therapeutic applications in migraine and neurological disorders.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.

Scientific Research Applications

Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Carbazole, 2-chloro-9-(3-dimethylaminopropyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility: The target compound’s 3-dimethylaminopropyl chain and oxalate salt enhance water solubility compared to tert-butoxycarbonyl (9b) or nitro-substituted (7b) derivatives, which are more lipophilic .

- Thermal Stability : Indolo[3,2-b]carbazole derivatives exhibit superior thermal stability (Tg >150°C) due to rigid fused-ring systems, whereas the target compound’s aliphatic chain may reduce its melting point .

- Electronic Effects : The 7-methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in 7b, which red-shifts absorption spectra in UV-vis studies .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-chloro-9-(3-dimethylaminopropyl)-7-methoxycarbazole oxalate be optimized for yield and purity?

- Methodological Answer : Synthesis involves halogenation, alkylation, and oxalate salt formation. Key steps include:

- Halogenation : Chlorination at the 2-position using SOCl₂ or PCl₃ under anhydrous conditions, monitored via TLC .

- Alkylation : Introduction of the 3-dimethylaminopropyl group via nucleophilic substitution (e.g., using 3-dimethylaminopropyl chloride) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Oxalate Salt Formation : Reaction with oxalic acid in ethanol/water mixtures at controlled pH (~3–4) to precipitate the oxalate salt .

- Optimization : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent ratio, and reaction time .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, dimethylaminopropyl at C9) and oxalate coordination .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to verify molecular weight (e.g., [M+H]+ predicted at m/z 283.18) .

- UV-Vis/IR Spectroscopy : Identify π→π* transitions (carbazole core) and hydrogen bonding (oxalate) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Etter’s graph-set analysis for oxalate interactions) .

Q. What is the hypothesized mechanism of biological activity for this carbazole derivative?

- Methodological Answer :

- Target Interaction : Carbazole derivatives bind to DNA topoisomerase I/II or kinase domains via π-stacking (aromatic core) and electrostatic interactions (dimethylaminopropyl group) .

- Experimental Validation :

- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., PDB: 1T8I for topoisomerase) .

- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and compare to control compounds (e.g., ellipticine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Mechanistic Follow-Up : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities and validate target specificity .

Q. What computational strategies predict the electronic structure and charge transport properties of this carbazole-oxalate system?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to compute HOMO/LUMO energies (e.g., HOMO ≈ -5.5 eV for carbazole analogs) .

- Bandgap Tuning : Evaluate substituent effects (e.g., methoxy vs. chloro) on charge mobility using Marcus theory .

- Validation : Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data (e.g., λₘₐₐ ≈ 239–291 nm) .

Q. How does the oxalate counterion influence the compound’s stability and solubility in physiological conditions?

- Methodological Answer :

- pH-Dependent Solubility : Perform shake-flask experiments at pH 1–7.4 to measure solubility vs. oxalate dissociation .

- Stability Studies : Use HPLC to monitor degradation under accelerated conditions (40°C/75% RH) .

- Crystallization Screening : Test co-crystallization with polymers (e.g., PVP) to enhance bioavailability .

Q. What role do hydrogen-bonding networks play in the crystallization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.